molecular formula C22H30N2O5 B13730002 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-methoxy-5-(2-pyrrolidinoethyl)-, oxalate CAS No. 41734-66-1

5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-methoxy-5-(2-pyrrolidinoethyl)-, oxalate

Cat. No.: B13730002
CAS No.: 41734-66-1
M. Wt: 402.5 g/mol
InChI Key: SRFMHOLEFXEWAN-UHFFFAOYSA-N
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Description

5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-methoxy-5-(2-pyrrolidinoethyl)-, oxalate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its indole core, which is fused with a cycloheptane ring, and further modified with a methoxy group and a pyrrolidinoethyl side chain. The oxalate form of this compound is often used in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-methoxy-5-(2-pyrrolidinoethyl)-, oxalate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with cycloheptanone under acidic conditions.

    Introduction of the Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the Pyrrolidinoethyl Side Chain: This step involves the alkylation of the indole nitrogen with 2-bromoethylpyrrolidine under basic conditions.

    Formation of the Oxalate Salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the indole core or the cycloheptane ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-methoxy-5-(2-pyrrolidinoethyl)-, oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The methoxy group and pyrrolidinoethyl side chain may play a role in its binding affinity and specificity. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5H-Cyclohept(b)indole: Lacks the methoxy group and pyrrolidinoethyl side chain.

    6,7,8,9,10-Pentahydro-2-methoxyindole: Lacks the cycloheptane ring.

    2-Methoxy-5-(2-pyrrolidinoethyl)indole: Lacks the cycloheptane ring and oxalate form.

Uniqueness

The unique combination of the indole core, cycloheptane ring, methoxy group, and pyrrolidinoethyl side chain makes 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-methoxy-5-(2-pyrrolidinoethyl)-, oxalate distinct from other similar compounds

Properties

CAS No.

41734-66-1

Molecular Formula

C22H30N2O5

Molecular Weight

402.5 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;2-methoxy-5-(2-pyrrolidin-1-ium-1-ylethyl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole

InChI

InChI=1S/C20H28N2O.C2H2O4/c1-23-16-9-10-20-18(15-16)17-7-3-2-4-8-19(17)22(20)14-13-21-11-5-6-12-21;3-1(4)2(5)6/h9-10,15H,2-8,11-14H2,1H3;(H,3,4)(H,5,6)

InChI Key

SRFMHOLEFXEWAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=C2CCCCC3)CC[NH+]4CCCC4.C(=O)(C(=O)[O-])O

Origin of Product

United States

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